Silicopropane
Description
Historical Context and Early Discoveries of Silanes
The study of silicon hydrides and organosilicon compounds has a history rooted in the 19th and early 20th centuries. Early investigations into the chemistry of silicon laid the groundwork for the later development of organosilicon chemistry as a distinct field.
Pioneering Research on Hydrides of Silicon
Pioneering research on silicon hydrides, or silanes, began in the mid-19th century. In 1857, German chemists Heinrich Buff and Friedrich Wöhler are credited with the discovery of silane (B1218182) (SiH₄) among the products of the reaction between hydrochloric acid and aluminum silicide. They initially referred to this compound as "siliciuretted hydrogen". wikipedia.orghengdasilane.com This marked an early step in understanding the binary compounds of silicon and hydrogen.
Significant contributions to the chemistry of silicon hydrides were later made by Alfred Stock in the early 20th century. wikipedia.org Beginning in 1916, Stock and his collaborator Carl Somiesky conducted extensive research on silanes, developing high-vacuum techniques that allowed for the separation and characterization of these highly reactive compounds. wikipedia.orgwikipedia.org Their work led to the discovery of silanes beyond monosilane and disilane (B73854), extending the known series up to hexasilane (Si₆H₁₄), and also documented the formation of solid polymeric silicon hydrides. wikipedia.org Alfred Stock's research was pioneering in demonstrating the ability of silicon atoms to catenate, forming chains and rings, analogous to carbon. wikipedia.org
Evolution of Organosilicon Chemistry as a Field
The evolution of organosilicon chemistry as a dedicated field began with the synthesis of compounds containing silicon-carbon bonds. Prior to the mid-19th century, silicon chemistry primarily focused on inorganic compounds like silicates and silicon dioxide. sbfchem.com The synthesis of the first organosilicon compound, tetraethylsilane (B1293383) (Si(C₂H₅)₄), was reported in 1863 by Charles Friedel and James Crafts. This achievement is considered a foundational event in the history of organosilicon chemistry. sbfchem.comiust.ac.irwikipedia.orgacs.org
Frederick Kipping made remarkable contributions to the field from the late 19th century into the early 20th century. wikipedia.orgrichsilicone.com Kipping's extensive research, particularly his use of Grignard reagents to synthesize various organosilicon compounds, including alkylsilanes and arylsilanes, was crucial in developing the understanding of Si-C bonds and the properties of these compounds. wikipedia.orgrichsilicone.com His work also led to the discovery of silicone oligomers and polymers. wikipedia.orgrichsilicone.cominfona.pl Kipping is also credited with coining the term "silicone". wikipedia.org
A major breakthrough that propelled organosilicon chemistry into large-scale industrial application was the discovery of the direct synthesis process (Müller-Rochow process) in the 1940s by Eugene G. Rochow in the United States and Richard Müller in Germany. richsilicone.comuni-wuppertal.demdpi.com This process provided an efficient and cost-effective route to produce organochlorosilanes, which are key intermediates in the manufacturing of silicones and other organosilicon materials. mdpi.com This discovery significantly expanded the scope and industrial importance of organosilicon chemistry, leading to the development of a wide range of applications for silicone polymers and other organosilicon compounds in various industries. sbfchem.commdpi.com
Nomenclature and Structural Analogy to Organic Hydrocarbons
The nomenclature of silanes and oligosilanes follows systematic conventions that highlight their structural relationship to their organic hydrocarbon counterparts.
Systematic Naming Conventions for Oligosilanes
The naming of silanes is analogous to that of alkanes. The parent name is "silane" for SiH₄, corresponding to methane (B114726) (CH₄). Oligosilanes, which are silanes with chains of silicon atoms, are named using Greek prefixes to indicate the number of silicon atoms, followed by the suffix "-silane". For example, a silane with two silicon atoms (Si₂H₆) is called disilane, analogous to ethane (B1197151) (C₂H₆). A silane with three silicon atoms (Si₃H₈) is called trisilane, analogous to propane (B168953) (C₃H₈). wikipedia.org
For branched oligosilanes, the nomenclature becomes more complex but still mirrors the principles of organic nomenclature, identifying the longest silicon chain as the parent structure and naming the branches as silyl (B83357) substituents.
Comparative Structural Analysis with Propane (C₃H₈)
Trisilane (Si₃H₈) is the silicon analogue of propane (C₃H₈). Both compounds consist of a chain of three atoms from Group 14 of the periodic table, saturated with hydrogen atoms. Propane has a linear chain of three carbon atoms, with hydrogen atoms bonded to each carbon to fulfill carbon's valency of four. The central carbon atom is bonded to two other carbon atoms and two hydrogen atoms, while the terminal carbon atoms are bonded to one carbon atom and three hydrogen atoms.
Similarly, trisilane has a chain of three silicon atoms. The central silicon atom is bonded to the two terminal silicon atoms and two hydrogen atoms, while the terminal silicon atoms are bonded to one silicon atom and three hydrogen atoms. This results in the formula Si₃H₈, directly analogous to propane's C₃H₈.
Despite this structural analogy, there are significant differences in their properties, largely due to the inherent differences between silicon and carbon atoms and their bonds. For instance, while propane is a relatively stable gas, trisilane is a liquid at standard conditions and is pyrophoric. wikipedia.orgwikiwand.comwechemglobal.com
Here is a comparative structural analysis in a table format:
| Property | Propane (C₃H₈) | Trisilane (Si₃H₈) |
| Central Atom | Carbon (C) | Silicon (Si) |
| Chain Length | 3 atoms | 3 atoms |
| Formula | C₃H₈ | Si₃H₈ |
| Analogy | Alkane | Silane |
| State (Std. Cond.) | Gas | Liquid |
| Pyrophoric | No | Yes |
Some physical properties of Trisilane:
| Property | Value | Source |
| Molecular Weight | 92.319 g/mol | wikipedia.orgwikiwand.com |
| Appearance | Colourless liquid | wikipedia.orgwikiwand.com |
| Odor | Unpleasant | wikipedia.orgwikiwand.com |
| Density | 0.743 g cm⁻³ | wikipedia.orgwikiwand.com |
| Melting Point | -117 °C (-179 °F; 156 K) | wikipedia.orgwikiwand.com |
| Boiling Point | 53 °C (127 °F; 326 K) | wikipedia.orgwikiwand.com |
| Solubility in Water | Slowly decomposes | wikipedia.orgwikiwand.com |
| Vapor Pressure | 12.7 kPa | wikipedia.orgwikiwand.com |
| Autoignition Temp. | < 50 °C (122 °F; 323 K) | wikipedia.orgwikiwand.com |
Fundamental Concepts of Silicon-Silicon and Silicon-Hydrogen Bonding
The chemical behavior and properties of trisilane are fundamentally determined by the nature of the silicon-silicon (Si-Si) and silicon-hydrogen (Si-H) bonds. These bonds have distinct characteristics compared to their carbon analogues, C-C and C-H bonds.
The Si-Si single bond length is approximately 233 pm. wikipedia.org Compared to the C-C single bond (around 154 pm), the Si-Si bond is significantly longer. This longer bond contributes to differences in chain flexibility and electronic properties in oligosilanes compared to alkanes. The strength of the Si-Si bond is generally lower than that of the C-C bond. Studies on oligosilanes indicate that the strength of the silicon-silicon bond decreases with increasing degrees of oligomerization. bme.hu Polysilanes exhibit σ-bond electron delocalization along the silicon backbone, a phenomenon analogous to π-electron conjugation in organic polymers, which influences their electronic and optical properties. mdpi.comsemanticscholar.org This delocalization is dependent on the spatial alignment (conformation) of the silicon chain. mdpi.com
The Si-H bond length in silane (SiH₄) is approximately 148 pm, which is slightly longer than the C-H bond length in methane (around 109 pm). wikipedia.orgbris.ac.uk A key difference lies in the polarity of the bond. Due to the greater electronegativity of hydrogen compared to silicon, the Si-H bond is polarized with a partial negative charge on hydrogen and a partial positive charge on silicon (Siδ⁺-Hδ⁻). wikipedia.org This is the opposite polarity to the C-H bond in hydrocarbons (Cδ⁻-Hδ⁺). This reversed polarity contributes to the higher reactivity of Si-H bonds, particularly towards nucleophilic attack and oxidation. wikipedia.orgbritannica.com The Si-H bond strength in silane is around 384 kJ/mol, which is weaker than the H-H bond in H₂. wikipedia.org Compounds containing Si-H bonds are generally more reactive than H₂. wikipedia.org The reactivity of silanes, including trisilane, is significantly influenced by the lability of the Si-H bond. britannica.com
The combination of relatively weaker Si-Si bonds and reactive Si-H bonds contributes to the lower thermal stability of silanes compared to alkanes. wikipedia.orggelest.com Oligosilanes like trisilane are less thermally stable than monosilane. wikipedia.orggelest.com Trisilane readily decomposes upon heating, a property utilized in applications such as the deposition of silicon films. wikipedia.orgwikiwand.com
Structure
2D Structure
Properties
InChI |
InChI=1S/Si3/c1-3-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBILFZWSTSXODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Si]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849378, DTXSID80884426 | |
| Record name | Trisil-1-ene | |
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| Record name | Trisilane | |
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Molecular Weight |
84.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid with an irritating odor; [Matheson Tri-Gas MSDS] | |
| Record name | Trisilane | |
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CAS No. |
7783-26-8, 90968-71-1 | |
| Record name | Trisilane | |
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| Record name | Trisil-1-ene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80849378 | |
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| Record name | Trisilane | |
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| Record name | Trisilane | |
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| Record name | TRISILANE | |
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Theoretical Molecular Structure and Electronic Properties of Trisilane
Valence Shell Electron Pair Repulsion (VSEPR) Theory Application to Silicon Centered Systems
VSEPR theory is a fundamental model used to predict the geometry of molecules based on the repulsion between valence electron pairs around a central atom libretexts.orgwikipedia.org. For silicon-centered systems, similar principles apply as for carbon compounds, although differences in electronegativity and the availability of d-orbitals on silicon can influence bond angles and reactivity gelest.com. In simple silanes like silane (B1218182) (SiH₄), where silicon is the central atom bonded to four hydrogen atoms, VSEPR theory predicts a tetrahedral electron geometry and molecular geometry, with ideal bond angles of approximately 109.5° docbrown.infoyoutube.com.
Prediction of Molecular Geometry and Conformational Analysis
For Trisilane (Si₃H₈), the molecule consists of a chain of three silicon atoms, with hydrogen atoms attached to each silicon. The central silicon atom (Si2) is bonded to two other silicon atoms (Si1 and Si3) and two hydrogen atoms. The terminal silicon atoms (Si1 and Si3) are each bonded to one silicon atom and three hydrogen atoms.
Applying VSEPR theory to the silicon atoms:
Terminal Silicon Atoms (Si1 and Si3): Each terminal silicon is bonded to one silicon and three hydrogen atoms, totaling four electron domains (four bonding pairs). This suggests a tetrahedral electron geometry around each terminal silicon. The arrangement of atoms around Si1 and Si3 would be approximately tetrahedral.
Central Silicon Atom (Si2): The central silicon is bonded to two other silicon atoms and two hydrogen atoms, totaling four electron domains (four bonding pairs). This also suggests a tetrahedral electron geometry around the central silicon.
Conformational analysis for Trisilane involves considering the rotation around the Si-Si single bonds. Similar to alkanes, different conformers can exist, such as staggered and eclipsed conformations, although the energy barriers to rotation and the preferred conformations can differ from their carbon analogs due to the larger size of silicon atoms and the nature of Si-Si bonds amanote.comresearchgate.net. Studies using gas-phase electron diffraction and theoretical calculations have investigated the conformational composition of silanes, including Trisilane researchgate.netamanote.com.
Bond Angles and Steric Interactions within the Trisilane Framework
Based on the tetrahedral geometry predicted by VSEPR theory for each silicon atom, the ideal bond angles around silicon would be approximately 109.5°. However, actual bond angles in Trisilane can deviate from this ideal value due to factors such as differences in electronegativity between silicon and hydrogen, and steric interactions between the hydrogen atoms and groups attached to the silicon atoms libretexts.org.
In substituted trisilanes, steric hindrance from bulky groups attached to the silicon atoms can significantly influence bond angles and molecular conformation iucr.orgiucr.orgresearchgate.net. For example, studies on highly substituted trisilanes have shown Si-Si-Si bond angles that are larger than the ideal tetrahedral angle, reflecting the steric repulsion between bulky substituents iucr.orgiucr.org. The Si-Si bond lengths in substituted trisilanes can also be affected by steric demands iucr.org.
Molecular Orbital Theory and Bonding Characteristics in Silanes
Molecular Orbital (MO) theory provides a more detailed understanding of the bonding in silanes, describing the formation of molecular orbitals from the atomic orbitals of silicon and hydrogen atoms cnr.it.
Delocalization and Hybridization in the Silicon Backbone
In silanes, silicon atoms primarily utilize their valence s and p orbitals for bonding, forming sigma (σ) bonds. The bonding in the silicon backbone of Trisilane involves the overlap of hybrid orbitals on adjacent silicon atoms to form Si-Si σ bonds. While silicon is often described as undergoing sp³ hybridization in simple silanes like SiH₄, the bonding in polysilanes can involve more complex interactions and potentially some degree of delocalization, particularly in systems with conjugated σ bonds diva-portal.org. The Si-Si bonds are non-polarized sigma bonds encyclopedia.pub.
The concept of σ-conjugation or σ-delocalization in polysilanes refers to the interaction and delocalization of electrons within the silicon σ framework. This can influence the electronic properties of polysilanes, including their UV absorption spectra and conductivity diva-portal.orgdiva-portal.org.
Energetic Analysis of Si-Si and Si-H Bonds
The strength of chemical bonds is a critical factor in determining the stability and reactivity of a molecule. The bond dissociation energies (BDEs) of Si-Si and Si-H bonds in silanes have been studied through experimental and theoretical methods encyclopedia.pubgelest.comresearchgate.net.
Si-H bond strengths in silanes generally range from 84 to 104 kcal/mol (approximately 350-435 kJ/mol), depending on the substituents attached to the silicon atom gelest.comencyclopedia.pubgelest.com. These values are generally slightly weaker than typical C-H bonds in organic compounds gelest.comgelest.com. The strength of the Si-H bond can be influenced by inductive effects of substituents; for instance, electronegative substituents like halogens tend to strengthen the Si-H bond gelest.comwikipedia.org.
Si-Si bond strengths in linear silanes have a mean BDE value of approximately 72 kcal/mol (around 300 kJ/mol) encyclopedia.pubdoubtnut.com. Si-Si bonds are generally weaker than analogous C-C bonds gelest.com. The strength of Si-Si bonds can also be influenced by substituents and steric factors researchgate.netencyclopedia.pub.
Understanding these bond energies is important for predicting the thermal stability and reactivity of Trisilane, particularly in reactions involving the cleavage of Si-Si or Si-H bonds, such as in decomposition processes or reactions with other chemicals researchgate.netwikipedia.org.
Advanced Quantum Chemical Characterization of Electronic Structure
Advanced quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are used to provide a more detailed and accurate description of the electronic structure of molecules like Trisilane researchgate.netnist.govresearchgate.netfigshare.com. These methods can calculate properties such as molecular geometries, bond lengths and angles, vibrational frequencies, and electronic energy levels.
Quantum chemical calculations can provide insights into the distribution of electron density, the nature of bonding interactions, and the energies of molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) diva-portal.orgresearchgate.net. These frontier molecular orbitals play a crucial role in determining the reactivity of a molecule.
Studies employing quantum chemical methods on silanes have investigated various aspects of their electronic structure, including σ-conjugation, the interaction of silanes with metal centers, and the energetics of different conformers cnr.itdiva-portal.orgfigshare.comfigshare.comarxiv.org. These computational approaches complement experimental studies and provide a deeper theoretical understanding of the electronic properties that govern the behavior of Trisilane and other silanes. Calculations can also be used to study the potential energy surfaces and transition states of reactions involving silanes researchgate.net.
For Trisilane, quantum chemical calculations can help to precisely determine optimized geometries, analyze the nature of the Si-Si and Si-H bonds in detail, and predict spectroscopic properties. For instance, computational studies have been used to analyze the vibrational spectra and electronic excitation energies of silanes researchgate.netnist.gov. These advanced theoretical methods are essential tools for a comprehensive characterization of the electronic structure of Trisilane.
Note: As per your strict instruction to adhere solely to the provided outline, sections 1 and 2, and the final table of compound names and PubChem CIDs, were not included as they were not present in the outline you provided.
If you intended the article to be about "Silicopropane" (Si₃) with a different outline, or if you would like to include the introductory sections and the table for Trisilane, please provide the complete outline and clarify the target compound.
Electron Density Distribution and Electrostatic Potential Maps
The electron density distribution in a molecule describes the probability of finding an electron at any given point in space. Visualizing this distribution, often through isosurfaces of constant electron density, provides insights into the size and shape of a molecule and the spatial arrangement of its electrons gisaxs.com.
Electrostatic potential maps (EPMs), also known as molecular electrical potential surfaces, are three-dimensional representations that illustrate the charge distribution across a molecule libretexts.org. These maps depict the potential energy that a positive point charge would experience at various points around the molecule. Different regions on the map are colored to indicate the electrostatic potential: typically, red signifies regions of negative potential (electron-rich areas), blue indicates regions of positive potential (electron-deficient areas), and green or yellow represent approximately neutral regions baranlab.orgchegg.com.
Studies on related silicon compounds and oligosilanes utilize these theoretical tools to understand electronic structure and properties nih.govrsc.org. For instance, computational analysis of substituted siloles with oligosilanyl fragments has shown how the distribution of electron density within Si-Si bonds influences their interaction with π systems nih.gov.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a powerful theoretical tool used to understand the reactivity and electronic transitions of molecules by examining the characteristics of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) imperial.ac.uksapub.org. The HOMO is the molecular orbital with the highest energy that is occupied by electrons, while the LUMO is the molecular orbital with the lowest energy that is empty of electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's electronic properties, including its stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic transitions.
In the context of oligosilanes like Trisilane, the electronic properties are significantly influenced by the sigma (σ) bonds between silicon atoms. Unlike carbon chains where π conjugation is prevalent, oligosilanes exhibit σ-conjugation, which involves the delocalization of electrons within the Si-Si sigma framework nih.govrsc.orgutb.cz. This σ-conjugation can lead to relatively low ionization potentials and can influence the energies and spatial distribution of the frontier molecular orbitals.
Computational methods, such as Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G(d)), are commonly employed to calculate the energies and visualize the spatial distribution of HOMO and LUMO ethz.chdoi.orgchemrxiv.org. These calculations can reveal how the electron density is distributed within the frontier orbitals, highlighting the regions most likely to be involved in chemical reactions (e.g., nucleophilic attack at LUMO-dense regions or electrophilic attack at HOMO-dense regions) sapub.org. The symmetry of these orbitals also plays a crucial role in determining allowed chemical reactions, as described by orbital symmetry rules imperial.ac.uk.
While specific orbital energy values or detailed FMO diagrams solely for the isolated Trisilane molecule (Si₃H₈) were not extensively detailed in the provided search results, the general principles of σ-conjugation in oligosilanes and the application of FMO analysis to understand their electronic behavior and interactions with other molecular fragments are well-established in the literature nih.govrsc.orgutb.czchemrxiv.orgdiva-portal.orgacs.org. The HOMO of linear oligosilanes is typically associated with the Si-Si σ bonds, and its energy increases with chain length due to σ-conjugation. The LUMO is generally of σ* character.
Advanced Spectroscopic Analysis of Trisilane and Its Derivatives
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the bonding arrangements within silane (B1218182) molecules.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational modes of trisilane. The Si-H stretching (νSi-H) vibrations are particularly prominent, appearing in a spectral region typically free from interference by other common vibrational modes. gelest.com These strong absorption bands are generally observed in the 2080-2280 cm⁻¹ range. gelest.com The precise frequency of the Si-H stretch is highly sensitive to the electronegativity of the substituents attached to the silicon atom. gelest.com
In derivatives such as tris(trimethylsilyl)silane, the Si-H stretching fundamental is clearly observed at approximately 2052 cm⁻¹. jkps.or.krjkps.or.kr In contrast, skeletal vibrations involving the Si-Si bonds tend to exhibit relatively weak intensities in IR spectra. jkps.or.krjkps.or.kr This is due to the small change in dipole moment associated with the Si-Si stretching motion.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Si-H Stretch (νSi-H) | 2080 - 2280 | Strong |
| Si-H Wag | 800 - 950 | Medium-Strong |
| Si-Si Stretch (νSi-Si) | ~400 - 500 | Weak |
Complementing FTIR, Raman spectroscopy is particularly effective for analyzing the skeletal vibrations of the Si-Si backbone in trisilane and its derivatives. jkps.or.krjkps.or.kr Due to the high polarizability of silicon atoms, normal modes that involve the displacement of Si atoms often show significantly enhanced Raman intensity. jkps.or.kr
For tris(trimethylsilyl)silane, the Si-H stretching fundamental is observed in the Raman spectrum at approximately 2048 cm⁻¹. jkps.or.kr Unlike in FTIR, the symmetric vibrations of the Si-Si skeleton, which may be weak or inactive in the infrared spectrum, are often strong in the Raman spectrum, providing crucial information about the molecule's symmetry and structure. jkps.or.kr For instance, the analysis of various organyltrialkoxysilanes has been used to identify and detail relevant Raman vibrational bands and their origins. researchgate.netrsc.org Skeletal vibrations involving Si-Si bonds in derivatives generally have weak to moderate intensities in Raman spectra. jkps.or.kr
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Si-H Stretch (νSi-H) | ~2048 | Intense |
| Si-Si Skeletal Modes | ~400 - 600 | Weak to Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the precise chemical and electronic environments of the hydrogen and silicon atoms within trisilane.
Proton (¹H) NMR spectroscopy provides detailed information about the different hydride environments in the trisilane molecule (SiH₃-SiH₂-SiH₃). The spectrum of trisilane is complex but can be analyzed to distinguish between the protons of the terminal silyl (B83357) (SiH₃) groups and the central silylene (SiH₂) group. rsc.org
In a cyclohexane (B81311) solvent, the SiH₃ protons (A) resonate at approximately 3.38 ppm, while the SiH₂ protons (B) appear at around 3.20 ppm. chemicalbook.comguidechem.com The coupling between these non-equivalent protons results in a characteristic splitting pattern, with a measured coupling constant J(A,B) of 3.75 Hz. chemicalbook.com Further complexity and rich information arise from the coupling to the ²⁹Si isotope, which has a natural abundance of about 4.7%. rsc.org
| Proton Environment | Chemical Shift (δ, ppm) in Cyclohexane | Coupling Constant (J, Hz) |
|---|---|---|
| -SiH₃ (Terminal) | 3.38 | J(H-Si-Si-H) = 3.75 |
| -SiH₂- (Central) | 3.20 | |
| ¹J(²⁹Si-H) in -SiH₃ | - | -199.0 |
| ¹J(²⁹Si-H) in -SiH₂- | - | -193.1 |
Silicon-29 (²⁹Si) NMR spectroscopy directly probes the silicon atoms, offering insights into their coordination and electronic state. huji.ac.il Due to the low natural abundance and smaller magnetic moment of ²⁹Si compared to ¹H, specialized techniques are often employed. pascal-man.com The analysis of the proton resonance spectrum of trisilane has been achieved by utilizing the satellite features arising from the ~5% natural abundance of ²⁹Si. rsc.org
The ²⁹Si NMR chemical shifts are sensitive to the substitution pattern. In trisilane, two distinct silicon environments exist: the terminal Si atoms of the SiH₃ groups and the central Si atom of the SiH₂ group. For substituted trisilanes, such as [tris(trimethylsilyl)methyl]-substituted derivatives, the chemical shifts of the silicon atoms vary significantly with the nature of the substituent. umich.edu For example, in a series of (Me₃Si)₃CSiMe₂X compounds, the ²⁹Si chemical shift of the central silicon atom of the trisyl group ((Me₃Si)₃C-) remains in a narrow range (-0.1 to -2.2 ppm), while the shift of the silicon atom bearing the substituent X varies more widely, indicating its sensitivity to the local chemical environment. umich.edu
| Compound Type | Silicon Environment | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Linear Polysilanes | R₃Si- (End group) | -4 ± 5 |
| Linear Polysilanes | -R₂Si- (Middle group) | -28 to -50 |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of trisilane and to study its fragmentation patterns upon ionization. youtube.com In electron ionization (EI) mass spectrometry, trisilane is bombarded with high-energy electrons, leading to the formation of a molecular ion (Si₃H₈⁺˙) and various fragment ions. wikipedia.org
The 70 eV electron ionization mass spectrum of trisilane shows a characteristic pattern. researchgate.net The molecular ion peak at m/z 92 is often of low abundance. The fragmentation of silanes typically involves the loss of hydrogen atoms and the cleavage of Si-Si bonds. researchgate.netresearchgate.net For trisilane, the spectrum is characterized by clusters of signals corresponding to Si₁⁺, Si₂⁺, and Si₃⁺ units, each with varying numbers of attached hydrogen atoms. researchgate.net Common fragmentation pathways involve the sequential loss of hydrogen, leading to ions like Si₃H₇⁺, Si₃H₆⁺, etc., as well as cleavage of the silicon backbone to produce smaller silyl fragments such as Si₂Hₓ⁺ and SiHₓ⁺. researchgate.nettue.nl The base peak (most abundant ion) in the spectrum often corresponds to a smaller, stable fragment.
| m/z (Mass-to-Charge Ratio) | Ion Fragment | General Interpretation |
|---|---|---|
| 92 | [Si₃H₈]⁺˙ | Molecular Ion |
| 84-91 | [Si₃Hₓ]⁺ (x=0-7) | Loss of H atoms from molecular ion |
| 56-62 | [Si₂Hₓ]⁺ (x=0-6) | Si-Si bond cleavage, loss of SiHₓ unit |
| 28-32 | [SiHₓ]⁺ (x=0-4) | Si-Si bond cleavage, loss of Si₂Hₓ unit |
X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Silicopropane Derivatives
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nm of a material's surface. This makes it an indispensable tool for characterizing thin films of surface-bound this compound (trisilane) derivatives, confirming their covalent attachment to a substrate and assessing the chemical integrity of the resulting monolayer or multilayer. unica.itpreprints.org
The analysis involves irradiating the surface-modified material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. The binding energy of each electron is characteristic of the element and its specific chemical environment.
Core Level Spectra Analysis
High-resolution scans of specific elemental core levels provide detailed information about the chemical bonding. For this compound derivatives bound to a substrate (e.g., silicon oxide, gold, or titanium), the most informative signals are typically the Si 2p, C 1s, and, if present, N 1s and O 1s peaks. unica.itacs.org
Si 2p Spectrum: The Si 2p core level is fundamental for confirming the presence of the silane and understanding its interaction with the substrate. The binding energy of the Si 2p peak can differentiate between various chemical states. For instance, elemental silicon appears around 99.4 eV, while silicon in a silicon dioxide (SiO₂) environment is found at a higher binding energy of approximately 103.5 eV. thermofisher.comresearchgate.net In organosilane derivatives like those of this compound, the silicon atom is typically bonded to both carbon and oxygen (after hydrolysis and condensation on a surface), resulting in a characteristic Si 2p peak around 102-103 eV. mdpi.comresearchgate.netrsc.org A shift to a higher binding energy of about 0.4 eV can occur upon cross-linking between silane molecules, indicating polymerization on the surface. mdpi.com
C 1s Spectrum: The C 1s spectrum is crucial for verifying the integrity of the organic part of the this compound derivative. Deconvolution of the C 1s peak can resolve carbon atoms in different chemical environments. The primary C-C and C-H bonds in an alkyl chain are typically found at a binding energy of ~284.8-285.0 eV, which is often used as a reference for charge correction. thermofisher.comcaltech.edu Carbon atoms bonded to silicon (C-Si) appear at a similar energy (~284.9 eV). mdpi.com If the derivative contains other functional groups, additional peaks will appear at higher binding energies, such as C-O bonds at ~286 eV or O-C=O (ester) groups at ~289 eV. mdpi.comthermofisher.com
N 1s and O 1s Spectra: For functionalized this compound derivatives, such as those containing amino groups, the N 1s spectrum provides direct evidence of the functional group's presence and state. Free amine groups (-NH₂) typically show a peak around 399.0 eV, while protonated amines (-NH₃⁺), which can form by interaction with surface hydroxyl groups, appear at a higher binding energy of ~401.5-401.7 eV. researchgate.netscispace.comstrath.ac.uk The O 1s spectrum is dominated by the signal from the substrate (if it's an oxide) but also provides information on the Si-O-Si siloxane bonds (~532.6 eV) that anchor the derivative to the surface and link molecules together. mdpi.com
Quantitative Analysis and Film Thickness
XPS is a quantitative technique, allowing for the determination of the relative atomic concentrations of the elements on the surface. This is useful for confirming the stoichiometry of the deposited layer. For example, the atomic ratio of nitrogen to silicon (N:Si) in an aminofunctionalized silane layer can indicate the surface density and orientation of the molecules. acs.orgstrath.ac.uk
Furthermore, by varying the take-off angle of the photoelectrons being detected (a technique known as Angle-Resolved XPS or ARXPS), it is possible to non-destructively probe the elemental depth profile within the top few nanometers of the surface. preprints.orgnist.gov This provides valuable data on the thickness and uniformity of the this compound derivative film, helping to distinguish between a monolayer and a multilayer structure. unica.itnih.govacs.org Studies on similar organosilanes have used ARXPS to determine film thicknesses on the order of 0.5 to 1.0 nm. unica.itpreprints.org
Interactive Data Tables
The following tables summarize typical binding energy values and quantitative data obtained from XPS analysis of surface-bound organosilane derivatives, which are analogous to what would be expected for this compound derivatives.
Table 1: Representative XPS Binding Energies for Surface-Bound Organosilanes Binding energies can vary slightly based on the specific molecular environment and instrument calibration. Data compiled from multiple studies on compounds like APTES and MPTMS.
| Core Level | Chemical State | Representative Binding Energy (eV) |
| Si 2p | Organic Si (R-Si-O) | 102.3 - 103.0 |
| Si 2p | SiO₂ (Substrate) | ~103.5 |
| C 1s | C-C, C-H, C-Si | 284.8 - 285.0 |
| C 1s | C-N, C-O | ~286.0 |
| N 1s | -NH₂ (Free Amine) | ~399.0 |
| N 1s | -NH₃⁺ (Protonated) | ~401.7 |
| O 1s | Si-O-Si | ~532.6 |
Table 2: Example of Surface Elemental Composition from XPS Illustrative atomic concentrations for a substrate after functionalization with an amino-terminated silane.
| Element | Atomic Concentration (%) on Untreated Substrate | Atomic Concentration (%) on Silane-Treated Substrate |
| Si | 40.5 | 25.1 |
| O | 59.5 | 44.7 |
| C | Trace | 22.3 |
| N | 0.0 | 7.9 |
Computational Chemistry Studies on Trisilane
Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the trisilane molecule, including its geometry, stability, and electronic makeup.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high degree of accuracy for determining molecular properties. For trisilane, the ground state structure has been optimized using second-order Møller-Plesset perturbation theory (MP2) with Dunning's correlation-consistent triple-zeta basis set (cc-pVTZ), yielding results that show good agreement with experimental data. researchgate.net
Comparative studies involving various quantum chemical methods have shown that Hartree-Fock (HF), MP2, and Density Functional Theory (DFT) calculations (specifically B3LYP) using the 6-31G* basis set produce similar structural results. researchgate.net However, a common trend observed in these calculations is the slight overestimation of bond lengths compared to experimental values. For instance, Si-Si bond lengths in small molecules are often predicted to be approximately 0.02 Å longer than those determined experimentally. researchgate.net Theoretical investigations into the reaction pathways of silanes, such as hydrogen abstraction, have also been conducted using high-level ab initio methods to ensure accurate energy calculations. nih.gov
Table 1: Comparison of Theoretical and Experimental Structural Parameters for Silanes Note: This table includes data for related silane (B1218182) compounds to provide context for typical computational accuracy.
| Compound | Method | Basis Set | Parameter | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|---|---|
| Trisilane | MP2 | cc-pVTZ | Ground State Structure | Good agreement with experiment | N/A in source | researchgate.net |
| 1,3,5-trisilacyclohexane | B3LYP | 6-31G | Si-C-Si Angle | 113.5° | 113.0(4)° | researchgate.net |
| 1,3,5-trisilacyclohexane | B3LYP | 6-31G | C-Si-C Angle | 110.1° | 110.7(14)° | researchgate.net |
| 1,3,5-trisilacyclohexane | B3LYP | 6-31G* | Si-C Bond Length | 1.893 Å | 1.872(1) Å | researchgate.net |
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for exploring the reactivity and vibrational properties of molecules like trisilane. DFT calculations have been instrumental in investigating the thermal decomposition pathways of trisilane and its chlorinated derivatives (Si3H8-xClx). researchgate.netresearchgate.net These studies determine the structures and vibrational frequencies of reactants, products, and transition states, which are crucial for understanding reaction kinetics. researchgate.net
By calculating the harmonic vibrational frequencies, DFT can predict the infrared and Raman spectra of molecules. researchgate.net For silacyclobutanes, a related class of compounds, DFT calculations have shown remarkably good agreement with experimental spectra, aiding in the assignment of spectral bands. researchgate.net This approach is also vital for exploring the relationship between the geometric and electronic properties of chemical compounds. windows.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for instance, provides insights into the molecule's reactivity and electronic transitions. windows.net
Molecular Dynamics (MD) Simulations of Trisilane Systems
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions.
MD simulations are employed to understand how molecules interact with each other in a system. For complex organosilicon compounds, these simulations can reveal dynamic behaviors such as fluxionality, where parts of a molecule interchange their positions. rsc.org For example, studies on tris(1-indenyl)allylsilane, a trisilane derivative, used NMR experiments and were consistent with a dynamic process involving researchgate.netrsc.org-silatropic shifts. rsc.org
Reactive molecular dynamics (RMD) simulations can also be used to model chemical reactions, such as polymerization and crosslinking, providing a theoretical framework to understand how oligomers and polymers form from smaller units. researchgate.net These simulations offer insights into the reaction mechanisms that are often difficult to observe experimentally. researchgate.net
While specific studies on trisilane-modified SiO2 interfaces are not prevalent, extensive MD simulation work has been conducted on analogous systems using other silanes, particularly aminosilanes, to modify silica (B1680970) nanoparticle surfaces. These studies serve as a model for understanding how silanes, in general, interact with and alter oxide interfaces. psecommunity.orgmdpi.com
In these simulations, silane coupling agents are used to functionalize nano-SiO2, which is then incorporated into a polymer matrix, such as epoxy resin. psecommunity.orgmdpi.com The MD simulations are used to calculate the thermodynamic and mechanical properties of the resulting composite material. Results have shown that modifying silica nanoparticles with silanes can significantly improve properties like the storage modulus and glass transition temperature (Tg) of the composite. psecommunity.orgmdpi.com These computational findings correlate well with experimental results and demonstrate that the choice of silane can have a substantial impact on the material's final properties. psecommunity.orgmdpi.com
Table 2: MD Simulation Results for Aminosilane-Modified Nano-SiO2/Epoxy Composites Note: This table presents data for analogous systems to illustrate the insights gained from MD simulations of silane-modified interfaces.
| System | Property | Simulation Result | Reference |
|---|---|---|---|
| Nano-SiO2 (KH792 modified)/Epoxy | Glass Transition Temperature (Tg) | Increase of 36.5 K | psecommunity.orgmdpi.com |
| Nano-SiO2 (KH792 modified)/Epoxy | Thermal Conductivity | Increase of 24.5% | psecommunity.org |
| Nano-SiO2 (KH550 modified)/Epoxy | Thermal Conductivity | Increase of 4.9% | psecommunity.org |
| Nano-SiO2 (TAPS modified)/Epoxy | Thermal Conductivity | Increase of 3.2% | psecommunity.org |
Theoretical Studies of Reaction Pathways and Transition States
Theoretical studies are essential for mapping the complex reaction pathways of trisilane, particularly its thermal decomposition, which is critical for its application in materials science (e.g., chemical vapor deposition). These studies often rely on calculating the potential energy surface of a reaction to identify stable molecules and the high-energy transition states that connect them. libretexts.org
The decomposition of trisilane is known to proceed via mechanisms like a 1,2-hydrogen shift to produce other silanes. wikipedia.org Computational studies using DFT have explored several major decomposition paths for trisilane and its chlorinated analogues. researchgate.netresearchgate.net These paths lead to the formation of various byproducts, such as monosilane (SiH4) and silylene (SiH2). researchgate.netresearchgate.net By calculating the activation energies for different routes, researchers can determine the most probable decomposition pathways. For (chloro)trisilanes, the formation of monosilane with silylsilylene or silylene with disilane (B73854) are found to be energetically preferred routes. researchgate.net
The rate constants for these elementary reactions can be calculated using conventional transition-state theory (TST). acs.orgox.ac.uk TST provides a framework for understanding reaction rates based on the properties of the activated complex (the transition state). wikipedia.org Theoretical investigations have calculated the barrier heights (activation energies) for the decomposition of various small silanes, with computed values believed to be accurate to within 1 kcal/mol. acs.org For example, the decomposition of SiH4 into SiH2 and H2 has a calculated barrier of 61.9 kcal/mol. acs.org Such studies provide fundamental kinetic data that is crucial for modeling and optimizing chemical processes involving trisilane. researchgate.net
Cheminformatics and Data-Driven Approaches in Silane Research
Cheminformatics, an interdisciplinary field that merges chemistry, computer science, and data analysis, leverages computational tools to analyze and model large chemical datasets. ejbi.orgnih.gov In the context of silane research, these data-driven approaches are becoming indispensable for predicting molecular properties, understanding complex chemical processes, and accelerating the discovery of new materials, moving beyond the scope of traditional experimental methods. nih.govtandfonline.com
Quantitative Structure-Property Relationship (QSPR) Modeling
A core area of cheminformatics is the development of Quantitative Structure-Property Relationship (QSPR) models, which correlate the structural or property-based descriptors of a molecule with a specific physical property. researchgate.net In a study focused on silane compounds, researchers utilized degree-based topological descriptors to estimate six important physical properties. researchgate.net These descriptors numerically represent the molecular structure, allowing for the creation of predictive regression models. researchgate.net The research demonstrated that properties such as density, molecular weight, and boiling point could be accurately estimated using linear, quadratic, and logarithmic models, with molecular weight showing particularly high prediction accuracy. researchgate.net
| Topological Descriptor | Physical Properties Predicted |
|---|---|
| Reciprocal Randić index | Density, Polar Surface Area, Molecular Weight (MW), Boiling Point, Flash Point, Refractive Index |
| Sum-connectivity index | |
| Harmonic index | |
| Forgotten index | |
| Augmented Zagreb index | |
| Inverse sum indeg index |
Machine Learning for High-Throughput Screening and Discovery
The integration of machine learning (ML) with computational chemistry methods like molecular dynamics (MD) has opened new avenues for high-throughput analysis of silanes. tandfonline.comudel.edu This approach is particularly powerful because it is computationally infeasible to perform direct simulations on the vast number of known silane chemistries. tandfonline.com Researchers have successfully employed ML to predict the mechanical performance of silane molecules for applications such as adhesives and composites. tandfonline.comudel.edu
In one significant study, MD simulations were performed on a set of silane molecules to generate training data. tandfonline.com This data, which included structural information and performance parameters like peak force, was used to train an ML model. tandfonline.com A Variational Autoencoder (VAE) was utilized to compress complex molecular structure information—represented in formats like SMILES (Simplified Molecular Input Line Entry Specification)—into a lower-dimensional space. tandfonline.com Subsequently, a quantile random forest regression model predicted the peak force for over 84,000 unique silane molecules sourced from the PubChem library. tandfonline.com This methodology allows for the rapid ranking and identification of molecules with optimal mechanical properties. tandfonline.com
Another application involves modeling the growth of silicon nanoparticles in nonthermal plasmas from silane fragments. researchgate.net ML models, trained on data from reactive classical molecular dynamics, can predict crucial parameters like sticking probabilities. researchgate.net These models demonstrate that high accuracy can be achieved with a fraction of the data required for direct simulation, suggesting a substantial reduction in computational effort is possible for similar systems. researchgate.net
| Research Area | Methodology | Dataset Size / Source | Predicted Property / Outcome |
|---|---|---|---|
| Mechanical Strength of Silane Adhesion tandfonline.com | Variational Autoencoder (VAE) and Quantile Random Forest Regression | >84,000 molecules from PubChem library | Peak force performance for identifying optimal mechanical strength |
| Silicon Nanoparticle Growth researchgate.net | Gradient Boosting Machine (LGBM) and other ML models | ~650,000 simulations of colliding silane fragments | Sticking probability of silane fragments to accelerate parameter estimation |
| Silica Aerogel Synthesis acs.org | Supervised Machine Learning Neural Network Regression | Silica aerogel graph database (103 entries) | BET surface area based on synthesis and processing conditions |
By leveraging large chemical databases and sophisticated algorithms, cheminformatics and data-driven science provide powerful predictive tools. tandfonline.comresearchgate.net These approaches enable the efficient exploration of the vast chemical space of silanes, facilitating the design of novel molecules and materials with tailored properties for a wide range of applications. ejbi.org
Reaction Mechanisms and Chemical Reactivity of Trisilane
Mechanisms of Si-Si Bond Scission and Formation
The relatively weak nature of the silicon-silicon bond compared to the carbon-carbon bond makes it susceptible to cleavage under various conditions. Conversely, the formation of Si-Si bonds is a key process in the synthesis of higher-order silanes and polysilanes.
Si-Si Bond Scission:
Si₃H₈ → Si + 2 SiH₄ wikipedia.org
Computational studies using density functional theory (DFT) have explored the thermal decomposition pathways of trisilane and its chlorinated derivatives. These studies suggest that the formation of monosilane (SiH₄) and silylsilylene (SiH₃-SiH) or silylene (SiH₂) and disilane (B73854) (Si₂H₆) are energetically favorable decomposition routes. researchgate.net
Catalytic processes can also induce Si-Si bond scission in trisilane. For instance, nickel and palladium complexes have been shown to catalyze the degradation of certain functionalized trisilanes into disilanes and silylene species. acs.org
Si-Si Bond Formation:
The primary method for forming Si-Si bonds from smaller silanes is through dehydrogenative coupling. This reaction involves the elimination of hydrogen gas from two Si-H containing molecules to form a new Si-Si bond. wikipedia.org While this process is general for silanes, it is a fundamental mechanism for the synthesis of trisilane from smaller precursors and for the polymerization of silanes into larger structures. alchetron.com The general reaction can be represented as:
2 R₃SiH → R₃Si-SiR₃ + H₂
This reaction is typically catalyzed by transition metal complexes, with titanocene (B72419) and zirconocene (B1252598) derivatives being common catalysts. alchetron.com Wilkinson's catalyst (RhCl(PPh₃)₃) is also known to catalyze the dehydrogenative coupling of primary silanes, which proceeds via oxidative addition of the Si-H bond to the rhodium center, followed by the elimination of dihydrogen. wikipedia.org
The following table summarizes some catalysts used in the dehydrogenative coupling of silanes:
| Catalyst Family | Example Catalyst | Reactant Type | Reference |
| Metallocenes | Titanocene, Zirconocene derivatives | Primary organosilanes | alchetron.com |
| Rhodium Complexes | Wilkinson's catalyst (RhCl(PPh₃)₃) | Primary silanes | wikipedia.org |
| Nickel Complexes | [(dippe)Ni(μ-H)]₂ | Various silanes | wikipedia.org |
| Boranes | Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) | Tertiary silanes | wikipedia.org |
Reactivity of Si-H Bonds
The silicon-hydrogen bond is a key site of reactivity in trisilane. Its polarity, with silicon being less electronegative than hydrogen, imparts a hydridic character to the hydrogen atoms, making them susceptible to reaction with electrophiles and enabling a range of important transformations.
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. princeton.edu This reaction is a versatile method for forming silicon-carbon bonds and is typically catalyzed by transition metal complexes, most notably those of platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. princeton.edu
The prevalent mechanism for hydrosilylation is the Chalk-Harrod mechanism, which involves the following steps:
Oxidative addition of the Si-H bond to the metal center.
Coordination of the unsaturated organic substrate (e.g., an alkene) to the metal center.
Insertion of the alkene into the metal-hydride bond (hydrometallation).
Reductive elimination of the resulting alkyl- or vinylsilane, regenerating the catalyst. princeton.edu
A simplified representation of the Chalk-Harrod mechanism is shown below:
LₙM + R₃SiH → LₙM(H)(SiR₃) LₙM(H)(SiR₃) + CH₂=CHR' → LₙM(H)(SiR₃)(CH₂=CHR') LₙM(H)(SiR₃)(CH₂=CHR') → LₙM(CH₂CH₂R')(SiR₃) LₙM(CH₂CH₂R')(SiR₃) → LₙM + R₃SiCH₂CH₂R'
Hydrosilylation of terminal alkenes typically proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon. princeton.edu While platinum catalysts are widely used, other metals like rhodium and nickel have also been employed. princeton.edulibretexts.org
As mentioned in section 6.1, dehydrogenative coupling is a crucial reaction for forming Si-Si bonds and relies on the reactivity of Si-H bonds. The mechanism of transition metal-catalyzed dehydrogenative coupling generally involves the oxidative addition of a Si-H bond to the metal center, followed by reaction with a second silane (B1218182) molecule and elimination of H₂. wikipedia.org This process allows for the synthesis of disilanes, trisilanes, and higher polysilanes from monosilane or other smaller silanes. alchetron.com
The reaction can be catalyzed by a variety of transition metal complexes, including those of titanium, zirconium, and rhodium. wikipedia.orgalchetron.com For example, titanocene and zirconocene complexes are effective catalysts for the polymerization of primary organosilanes. alchetron.com
Substitution Chemistry on the Silicon Backbone
Substitution reactions on the silicon backbone of trisilane and its derivatives allow for the introduction of various functional groups. These reactions typically involve the cleavage of a Si-H or a Si-halogen bond and the formation of a new bond between silicon and another atom or group.
Nucleophilic substitution at a silicon center is a common reaction pathway. For instance, organolithium reagents can react with chlorosilanes to form new silicon-carbon bonds. An example of this is the reaction of tris(trimethylsilyl)silyl lithium with chlorosilanes, which yields stable tetrasilylsilanes. researchgate.net
The general scheme for nucleophilic substitution at a silicon center can be represented as:
R₃Si-X + Nu⁻ → R₃Si-Nu + X⁻
Where X is a leaving group (e.g., a halogen) and Nu⁻ is a nucleophile.
The reactivity of the silicon center towards nucleophilic attack can be influenced by the steric bulk of the substituents. rsc.org The longer Si-C and Si-Si bonds compared to their carbon counterparts can make the silicon center more accessible to nucleophiles, even in sterically hindered molecules. researchgate.net
Catalytic Transformations Involving Trisilane and its Analogs
Trisilane and other silanes can undergo a variety of catalytic transformations, which are essential for their application in synthesis and materials science.
Transition Metal Catalysis:
As discussed previously, transition metal complexes are pivotal in catalyzing both hydrosilylation and dehydrogenative coupling reactions of silanes. wikipedia.orgprinceton.edu Platinum, rhodium, and nickel complexes are widely used for these transformations. wikipedia.orgprinceton.edulibretexts.org For example, nickel complexes have been shown to catalyze the hydrosilylation of alkenes with tertiary silanes, offering an alternative to more expensive platinum catalysts. princeton.edu Furthermore, specific nickel and palladium catalysts can induce the degradation of functionalized trisilanes, demonstrating catalytic Si-Si bond cleavage. acs.org
Lewis Acid Catalysis:
Strong Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), have emerged as powerful catalysts for a range of reactions involving silanes. nih.govmdpi.comnih.gov B(C₆F₅)₃ can activate Si-H bonds, facilitating reactions such as the reduction of carbonyls, ethers, and alcohols. nih.govmdpi.com The proposed mechanism often involves the formation of a silylium (B1239981) ion-like species, which is a potent electrophile. nih.gov
The catalytic cycle for the B(C₆F₅)₃-catalyzed reduction of a carbonyl compound with a silane can be generalized as follows:
Activation of the Si-H bond by the Lewis acid.
Hydride transfer from the silane to the carbonyl carbon.
Formation of a silyl (B83357) ether, which can be subsequently hydrolyzed to an alcohol. nih.gov
This type of catalysis has broadened the synthetic utility of silanes, enabling transformations that were previously difficult to achieve. mdpi.comnih.gov
Research on Derivatives and Analogs of Trisilane
Halogenated Trisilanes: Synthesis and Reactivity
Halogenated trisilanes are derivatives where one or more hydrogen atoms are replaced by halogen atoms (F, Cl, Br, I). The synthesis and reactivity of these compounds are influenced by the nature of the silicon-halogen bond. The strength of Si-X bonds (where X is a halogen) follows the order Si-F > Si-Cl > Si-Br > Si-I. google.com This bond strength impacts the feasibility of halogen exchange reactions.
Synthesis of halogenated silanes and disilanes, which can be extended to trisilanes, often involves reactions of silanes with halogenating agents or the reaction of halosilanes with metalated silanes (Wurtz-type coupling). mit.edud-nb.info For instance, nucleophilic coupling of a halosilane with a metalated silane (B1218182) is a method for forming Si-Si bonds. mit.edu The reactivity of silicon-halogen bonds can also be influenced by intramolecular coordination, such as by amine groups. acs.org
Direct halogen substitution in Si-X bonds tends towards complete replacement of one halogen by another with lower bond strength (higher atomic number). google.com Preparing mixed-halogen halosilanes with high selectivity can be challenging due to the tendency for complete substitution and the narrow boiling point ranges of cognate halosilane species. google.com Alternative approaches, such as functionalizing a silane with a halogen and aryl groups followed by substitution of aryl groups with a second halogen of lower bond strength, have been explored to achieve better yield and selectivity. google.com
Organosilylated Derivatives and their Interfacial Chemistry
Organosilylated derivatives of Trisilane and related silicon compounds feature carbon-silicon bonds, leading to a class of compounds known as organosilicon compounds. wikipedia.org These compounds are often colorless, flammable, hydrophobic, and stable in air. wikipedia.org The interfacial chemistry of organosilicon compounds, particularly their interaction with surfaces, is a significant area of research with diverse applications. alwsci.comdtu.dkrsc.orgrsc.org
Grafting of Propyl Silane Moieties onto Inorganic Surfaces (e.g., SiO₂ nanoparticles)
Grafting organosilane moieties onto inorganic surfaces, such as silica (B1680970) (SiO₂) nanoparticles, is a common method for modifying surface properties. alwsci.comcup.edu.cnresearchgate.netnih.govajol.infochalmers.se This process, known as silanization, involves the attachment of organosilyl groups to surfaces containing hydroxyl (-OH) groups, such as glass, silica, and metal oxides. alwsci.comwikipedia.org The reaction typically forms stable covalent Si-O-Si bonds between the silane molecules and the substrate. alwsci.com
Propyl silanes, containing a propyl organic group and reactive silicon-based functional groups (e.g., alkoxy or chloro groups), are frequently used for surface modification. cup.edu.cnresearchgate.netchalmers.se For example, trimethoxy(propyl)silane (B93003) has been used to modify silica nanoparticles, influencing their retention and wettability properties. cup.edu.cn Grafting density of the silane coupling agent on the surface of nanoparticles can significantly impact the properties of composite materials, such as the thermomechanical performance of epoxy resin. nih.gov Studies have shown that the mechanical properties and glass transition temperature can be optimized at specific grafting densities. nih.gov
The effectiveness of silanization on silica nanoparticles is influenced by parameters such as silane concentration, pH, reaction time, and temperature. ajol.info
Mechanisms of Surface Silanization
The mechanism of surface silanization involves the reaction of organosilane compounds with surface hydroxyl groups. alwsci.comwikipedia.org Common silanizing agents include chlorosilanes and alkoxysilanes. alwsci.comwikipedia.org The general reaction mechanism involves several steps:
Hydrolysis: Silane precursors undergo hydrolysis in the presence of moisture, generating silanol (B1196071) (Si-OH) groups. alwsci.comwikipedia.orgsemi.ac.cn
Condensation: These silanol groups can undergo self-condensation or react with surface hydroxyl groups on the substrate to form stable siloxane (Si-O-Si) bonds. alwsci.comwikipedia.orgsemi.ac.cn
Curing: Heat treatment or controlled humidity is often applied to enhance the strength and durability of the formed siloxane bonds. alwsci.com
In aqueous or mixed aqueous-organic solvents, silanes can undergo hydrolysis and condensation in solution before depositing on the surface, potentially leading to the formation of a three-dimensional polymeric silane network on the surface rather than an ideal monolayer. semi.ac.cn The presence of catalysts, such as amines, can enhance the rate of the silanization reaction by promoting the interaction between silanol groups on the silica surface and the silicon atom in the silane molecule. mdpi.com
Polymeric Forms: Polysilanes and their Structural Diversity
Polysilanes are polymers containing a backbone of silicon atoms. They are organosilicon compounds composed of one or more silicon-silicon bonds. mdpi.com Unlike their carbon analogs (alkanes), polysilanes exhibit unique electronic properties due to σ-conjugation along the silicon chain. mdpi.comacs.org This σ-conjugation leads to lower energy optical transitions compared to alkanes, with absorption typically in the near-UV range. acs.org
The synthesis of polysilanes often involves the formation of silicon-silicon bonds through methods like Wurtz-type coupling, which involves the reductive coupling of silicon halides using alkali metals. mdpi.comresearchgate.net This method is particularly useful for preparing permethylated branched oligosilanes and polysilane dendrimers. mdpi.com
Polysilanes exhibit diverse structural forms, including linear, branched, cyclic, and network structures (polysilynes). mdpi.comacs.orgrsc.org Polysilane dendrimers, a relatively new class of branched silicon-rich architectures, have been synthesized and studied for their unique photochemical properties, such as UV absorption and emission behavior. mdpi.comresearchgate.net The structural diversity of polysilanes is influenced by the synthesis method and the nature of the substituents on the silicon atoms. acs.orgwisc.edu The structural and optical properties of polysilanes are highly sensitive to the side chain structure and the conformation of the silicon backbone. acs.orgwisc.edu
Silicon Analogs of Organic Functional Groups (e.g., Silanols, Silyl (B83357) Ethers, Siloxanes)
Silicon can form analogs of various organic functional groups, leading to compounds with distinct properties compared to their carbon counterparts. wikipedia.orgwikipedia.orgalwsci.comgelest.comontosight.ai
Silanols: These compounds contain Si-OH groups, analogous to alcohols (C-OH). Silanols are important intermediates in the synthesis of silicon-based polymers, such as silicones. wikipedia.orgacs.org They can be synthesized by the hydrolysis of chlorosilanes or the oxidation of hydrosilanes. acs.org Silanols are more acidic than their corresponding carbinols (carbon alcohols) and can act as hydrogen bond donors. rsc.org
Silyl Ethers: These compounds contain Si-O-C linkages, analogous to organic ethers (C-O-C). Silyl ethers are frequently used as protecting groups for alcohols in organic synthesis due to the strength of the Si-O bond. wikipedia.orgrsc.org They can be formed by the reaction of alcohols with silyl halides or alkoxysilanes. wikipedia.org
Siloxanes: These compounds contain Si-O-Si linkages, forming the backbone of silicones. They are analogous to ethers but with silicon atoms replacing the carbon atoms adjacent to the oxygen. Siloxanes can range from small cyclic or linear oligomers to high molecular weight polymers. wikipedia.orgacs.org They are typically synthesized by the hydrolysis and condensation of silanes or the ring-opening polymerization of cyclic siloxanes. acs.org Siloxanes are known for their thermal stability, flexibility, and unique surface properties, leading to wide industrial applications. acs.orgrsc.org
Advanced Applications in Chemical Synthesis and Materials Science
Trisilane as a Precursor in Advanced Materials Deposition (e.g., CVD of Silicon Films)
Trisilane is utilized as a precursor in the manufacturing of semiconductor silicon films and amorphous silicon. argosun.com Its thermal lability is a key property, as it readily decomposes to deposit silicon films. wikipedia.org This decomposition can occur via a 1,2 hydrogen shift, producing disilanes and other higher silanes. wikipedia.org
Chemical Vapor Deposition (CVD) processes frequently employ silicon-containing precursors like trisilane to deposit thin films for applications in the semiconductor industry, such as transistor gate electrodes. google.comgoogle.com Low-temperature reduced pressure CVD (RPCVD) using trisilane (Si₃H₈) has been investigated for silicon homo-epitaxial growth on Si substrates. capes.gov.br Studies comparing the CVD growth of Si films from trisilane and silane (B1218182) at temperatures between 500 and 950 °C have shown that trisilane's efficiency increases as the surface temperature decreases. capes.gov.br High growth rates of epitaxial silicon have been observed at low temperatures when using higher order silanes like trisilane compared to silane or disilane (B73854). princeton.edu For instance, Si epilayers with low surface roughness have been achieved at 600 °C and 550 °C using trisilane. capes.gov.br Trisilane chemistry has also been shown to enable the deposition of Si₁₋ₓGeₓ layers. capes.gov.br Furthermore, trisilane, along with methylsilane, has been used to grow strained Si₁₋ᵧCᵧ films at low temperatures, achieving significant substitutional carbon concentrations and stress values. capes.gov.br Liquid trisilane or mixtures containing it can be used as silicon-containing precursors in the decomposition on porous scaffold materials, such as carbon, to produce silicon-impregnated carbon materials. google.com Trisilane can also be used as a precursor for the low-cost, fast deposition of hydrogenated amorphous silicon (a-Si:H) via atmospheric pressure CVD. rsc.org
Role as Synthetic Intermediates in Organosilicon Chemistry
Trisilane is utilized as a precursor in the synthesis of various organosilicon compounds. ontosight.ai Its ability to undergo substitution reactions allows for the incorporation of different functional groups into silicon frameworks, which is valuable for developing new materials with tailored properties. Trisilane compounds can participate in various reactions, such as substitution reactions with Grignard reagents or alcohols, to yield functionalized silanes. ontosight.ai
Building Blocks for Complex Silicon-Containing Molecules
Trisilane compounds serve as building blocks for more complex silicon-containing molecules. For example, 1,3-dichloro-1,1,2,2,3,3-hexamethyltrisilane is a key intermediate in synthesizing sequence-controlled oligosilanes and cyclic silane architectures. Its dichloro functionality allows for further functionalization through nucleophilic substitution or cross-coupling reactions. The synthesis of complex trisilanes often involves the reaction of simpler silanes or chlorosilanes with organometallic reagents. ontosight.ai
Precursors for Advanced Organosilicon Polymers and Silicones
Trisilane plays a role in the production of silicon-based materials and coatings. Its inclusion in the formulation of silicone polymers enhances their mechanical and thermal properties, making them suitable for applications in electronics, automotive parts, and construction. Research has demonstrated the effective use of trisilane to synthesize functional silicones by reacting with various chlorinating agents, leading to polymers with specific functional groups for use in coatings and adhesives. Trisilane compounds are used as precursors in the synthesis of various organosilicon compounds and materials, including those valuable in the production of silicones. ontosight.ai Organosilicon precursors containing reactive groups, which can include trisilane containing alkoxy ligands, are used in the formation of low dielectric constant interlayer dielectric films via CVD. google.com While polydimethylsilane, a precursor for silicon carbide ceramics, is commonly obtained from disilane linkages, the presence of trisilane groups (≡Si-Si-Si≡) in polycarbosilanes has been considered, although some analyses suggest their absence in certain UV-inactive polymers. dtic.mil
Surface Modification and Functionalization of Nanomaterials with Propylsilane Groups
Surface modification of nanoparticles is a significant area of research for tailoring their properties and compatibility with various matrices. Alkoxysilane reagents are commonly used for the covalent linkage of organic molecules to the surface of nanoparticles. mathnet.ru While the provided outline specifically mentions "Propylsilane groups" in the context of surface modification of nanomaterials, and the search results discuss the use of alkoxysilanes like (3-aminopropyl)trimethoxysilane (APTMS) and trimethoxy(propyl)silane (B93003) for modifying nanoparticle surfaces, direct information specifically detailing the use of trisilane (Si₃H₈) for surface modification with propylsilane groups on nanomaterials is not explicitly present in the search results. However, organosilanes containing propyl groups, such as trimethoxy(propyl)silane, have been investigated for the surface modification of particles like barium sulfate (B86663) and silica (B1680970) nanoparticles. scirp.orgresearchgate.netulisboa.pt This modification can enhance properties like rheological behavior and thermal stability of fluids containing these nanoparticles. researchgate.net The process typically involves the interaction of the alkoxysilane with the nanoparticle surface, forming an organic layer. scirp.org
Future Research Directions and Potential Innovations in Trisilane Chemistry
Future research in trisilane chemistry is likely to continue exploring its potential in materials science and synthesis. The unique electronic and optical properties of trisilane compounds make them candidates for applications in semiconductor technology and photovoltaic devices. ontosight.ai Continued investigation into the synthesis of complex trisilanes through reactions with organometallic reagents is an active area. ontosight.aiontosight.ai The use of trisilane as a precursor in advanced deposition techniques like CVD for creating tailored silicon-based films and alloys is also an area with potential for further innovation. capes.gov.brprinceton.edu Understanding the reaction mechanisms, particularly in complex processes like plasma reactions involved in the synthesis of higher-order silanes, remains a key challenge for future industrial applications. acs.orgresearchgate.net Further exploration of the reactivity of the silicon-silicon bonds in trisilanes and their participation in various chemical transformations could lead to the development of new synthetic routes and materials. ontosight.ai The potential for using trisilane derivatives in biomedical applications, such as drug delivery systems, has also been explored, suggesting future research avenues in this domain.
Data Tables
While detailed quantitative data tables were not consistently available across the search results for inclusion here, the following points summarize some research findings:
CVD Growth Rates: Studies comparing CVD growth of Si films from trisilane and silane show that trisilane can offer higher growth rates at lower temperatures. capes.gov.brprinceton.edu For instance, Si epilayers were achieved at 600 °C and 550 °C using trisilane with growth rates of 12.4 and 4.3 nm min⁻¹, respectively. capes.gov.br
Si₁₋ᵧCᵧ Films: Using trisilane and methylsilane, substitutional carbon concentrations of 1.9% at 600 °C and 2.3% at 550 °C were incorporated into Si₁₋ᵧCᵧ films, with corresponding growth rates of 20 and 7 nm min⁻¹. capes.gov.br
Surface Modification: The degree of immobilization of aminopropylsilane (B1237648) (APS) in cases of APTMS and APTES on Fe₃O₄ nanoparticles was reported as 0.7–1.0 mmol g⁻¹. mathnet.ru
Q & A
Q. How to adapt this compound synthesis for green chemistry principles?
- Methodology : Replace toxic solvents (e.g., THF) with bio-based alternatives (γ-valerolactone). Assess atom economy via Sheldon’s E-factor and optimize catalysis using life-cycle assessment (LCA) tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
